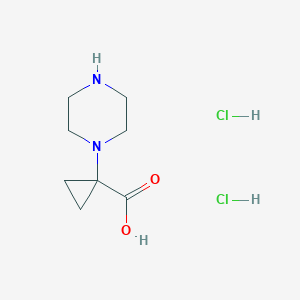
1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride is a compound that has been studied in various contexts due to its interesting chemical structure and potential for applications in pharmaceutical synthesis and material science. Its structural features include a piperazine ring attached to a cyclopropanecarboxylic acid moiety, making it a versatile precursor for the synthesis of a wide range of chemical entities.
Synthesis Analysis
Synthesis of derivatives similar to 1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride involves multiple steps, including reductive amination, alkylation, and cyclization processes. For instance, derivatives have been synthesized using sodium triacetoxyborohydride in the presence of reductive amination, showcasing the versatility of the piperazine and cyclopropane moieties in chemical synthesis (Mallikarjuna et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride, has been elucidated through single-crystal X-ray diffraction, revealing a monoclinic space group and detailing bond distances and angles that are consistent with expected values, indicating a "chair" conformation for the piperazine moiety (Dung et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving compounds with the piperazine and cyclopropane moieties include photochemical reactions, where derivatives undergo substitution and degradation under certain conditions. These reactions are significantly influenced by the surrounding environment, such as the presence of sodium sulfite or phosphate, affecting the course of reactions through electron-transfer quenching (Mella et al., 2001).
Physical Properties Analysis
Investigations into the physical properties of closely related compounds have highlighted the importance of understanding melting and dissociation behaviors, which are crucial for the crystallization and purification processes in industrial applications. The study of melting and dissociation properties aids in optimizing these processes for better yield and purity (Qiuxiang, 2002).
Chemical Properties Analysis
The chemical properties of 1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride derivatives are characterized by their reactivity in forming Schiff bases and thiazolidinones, which are evaluated for their antimicrobial activities. These studies demonstrate the compound's potential as a scaffold for developing antimicrobial agents (Patel & Patel, 2010).
Aplicaciones Científicas De Investigación
Photochemistry and Reactivity
1. Photochemical Behavior : The photochemical behavior of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (analogous to the compound of interest) has been studied, revealing its low-efficiency photochemical substitution reactions, influenced by the presence of additives like sodium sulfite or phosphate (Mella, Fasani, & Albini, 2001).
Structural and Synthetic Studies
2. Structural Insights : Opipramol dihydrochloride, a compound structurally related to piperazine derivatives, has been studied for its crystal structure, highlighting the hydrogen bonding and molecular interactions in its crystal form (Betz et al., 2011).
3. Synthesis of Derivatives : Novel ciprofloxacin derivatives, incorporating the piperazin-1-yl group, have been synthesized, demonstrating the potential for chemical modifications and creating a range of compounds with possible varied applications (Yadav & Joshi, 2008).
4. Synthesis and Biological Evaluation : The synthesis and biological evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been conducted, revealing their potential antituberculosis and anticancer properties (Mallikarjuna, Padmashali, & Sandeep, 2014).
5. Synthesis for CGRP Receptor Inhibition : Research into the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist has involved piperazine derivatives, indicating the compound's relevance in therapeutic applications (Cann et al., 2012).
Biochemical and Pharmacological Investigations
6. Chlorine-Bifurcated Acceptor Hydrogen Bonds : The study of 4-[(4-Methylpiperazin-1-yl) Methyl]benzoic Acid Dihydrochloride Hemihydrate has provided insights into the hydrogen bonding patterns and molecular geometry of piperazine-related compounds, offering a foundation for understanding molecular interactions (Jasinski et al., 2009).
7. σ Receptor Ligands and Cancer Cell Line Inhibition : The development of novel ciprofloxacin analogues incorporating the piperazin-1-yl moiety and their evaluation against various human cancer cell lines has expanded our understanding of the compound's potential in cancer therapeutics (Suresh et al., 2013).
8. Improved Synthesis Processes : Research has focused on improving the synthesis processes for compounds involving piperazine, indicating the ongoing interest in optimizing the production and applications of such derivatives (Zhang Jing-zhen, 2011).
9. Anti-Bone Cancer and Molecular Docking : The synthesis, crystal structure analysis, and evaluation of anti-bone cancer activity of certain heterocyclic compounds involving piperazin-1-yl groups demonstrate the potential for targeted cancer therapies (Lv et al., 2019).
10. Synthesis of Differentially Protected Piperazines : The synthesis of differentially protected piperazines, starting from piperazine-2-carboxylic acid dihydrochloride, has applications in the preparation of biologically active compounds and chemical libraries (Gao & Renslo, 2007).
Mecanismo De Acción
While the specific mechanism of action for “1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride” is not explicitly mentioned in the sources, piperazine compounds are known to act as GABA receptor agonists . This suggests that “1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride” may have similar properties.
Safety and Hazards
Propiedades
IUPAC Name |
1-piperazin-1-ylcyclopropane-1-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;;/h9H,1-6H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXOSTXVTNFJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride | |
CAS RN |
1450977-70-4 |
Source


|
| Record name | 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

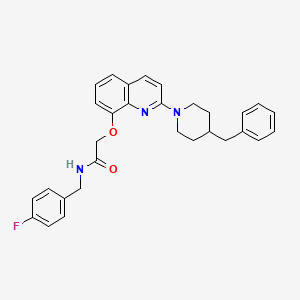
![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)
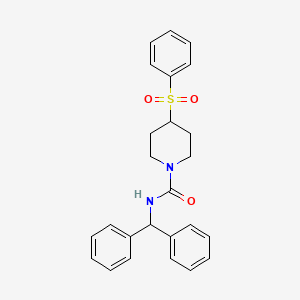


![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)
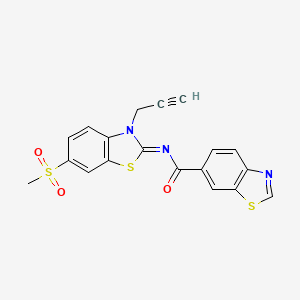
![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)
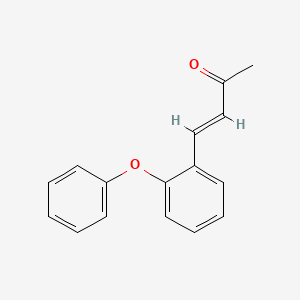

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)